(2-Hydroxyethyl)phosphonic acid

Catalog No.
S596092
CAS No.
22987-21-9
M.F
C2H7O4P
M. Wt
126.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Hydroxyethyl)phosphonic acid

CAS Number

22987-21-9

Product Name

(2-Hydroxyethyl)phosphonic acid

IUPAC Name

2-hydroxyethylphosphonic acid

Molecular Formula

C2H7O4P

Molecular Weight

126.05 g/mol

InChI

InChI=1S/C2H7O4P/c3-1-2-7(4,5)6/h3H,1-2H2,(H2,4,5,6)

InChI Key

SEHJHHHUIGULEI-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)O

Synonyms

P-(2-Hydroxyethyl)-phosphonic Acid; (2-Hydroxyethyl)phosphonic Acid

Canonical SMILES

C(CP(=O)(O)O)O

Natural Occurrence and Biodegradation:

  • (2-Hydroxyethyl)phosphonic acid has been identified as a natural product found in certain bacteria like Streptomyces hygroscopicus and Streptomyces wedmorensis. Source: National Institutes of Health, [PubChem: )]
  • Research suggests it plays a role in the environmental transformation of the widely used plant growth regulator Ethephon. Source: Kiefer et al. 2019, [Swiss Pesticides and Metabolites from Kiefer et al. 2019 | DOI:10.5281/zenodo.3544759: ]

Potential Pharmaceutical Applications:

  • Studies are exploring the potential of (2-Hydroxyethyl)phosphonic acid derivatives as pharmaceutical agents. However, further research is needed to understand its specific effects and potential applications. Source: National Institutes of Health, [PubChem: )]

Research Applications:

  • (2-Hydroxyethyl)phosphonic acid, particularly its deuterated form, is used as an analytical standard in scientific research. This allows scientists to accurately identify and quantify the presence of similar compounds in their experiments. Source: Sigma-Aldrich, [(2-Hydroxyethyl-d4)phosphonic acid PESTANAL®, analytical standard: ]

(2-Hydroxyethyl)phosphonic acid, also known as 2-hydroxyethanephosphonic acid, is an organophosphorus compound with the molecular formula C₂H₇O₄P. It features a phosphonic acid group attached to a hydroxyethyl group, making it a unique compound within the phosphonic acid family. This compound appears as a colorless to red thick oil or semi-solid and is hygroscopic in nature, requiring storage conditions between 2-8°C to maintain stability .

  • Oxidation: This compound can be oxidized to yield various phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide.
  • Reduction: Reduction reactions can convert the phosphonic acid group into other functional groups, often using reducing agents such as sodium borohydride.
  • Substitution: The hydroxyethyl group can undergo substitution reactions, allowing for the introduction of different functional groups under suitable conditions .

The specific products formed from these reactions depend on the reagents and conditions used, showcasing the compound's versatility in synthetic chemistry.

(2-Hydroxyethyl)phosphonic acid exhibits significant biological activity due to its structural similarity to phosphates. It can inhibit metabolic enzymes by mimicking the phosphates and carboxylates found in biological molecules. This property allows it to interfere with various biochemical pathways, potentially impacting cellular metabolism. The compound is involved in the biosynthesis of labeled fosfomycin, an antibiotic, indicating its relevance in pharmaceutical applications .

Several methods exist for synthesizing (2-hydroxyethyl)phosphonic acid:

  • Reaction with Acetic Acid: A common method involves reacting acetic acid with phosphorus compounds under controlled conditions.
  • Phosphorylation of Hydroxyethyl Compounds: Hydroxyethyl compounds can be phosphorylated using phosphorus oxychloride or phosphorus pentoxide.
  • Direct Phosphonylation: This involves treating alcohols with phosphonylating agents to introduce the phosphonic acid functionality directly .

These methods highlight the compound's accessibility for research and industrial applications.

(2-Hydroxyethyl)phosphonic acid has diverse applications:

  • Scientific Research: It serves as a substrate in enzyme studies, particularly in investigating the mechanisms of 2-hydroxyethylphosphonate dioxygenase.
  • Pharmaceuticals: The compound is crucial in the synthesis of labeled fosfomycin, enhancing its utility in antibiotic development.
  • Industrial Uses: It finds applications in various industrial processes, including mining and sewage treatment, due to its ability to interact with metal ions and other substrates .

Research indicates that (2-hydroxyethyl)phosphonic acid can interact with various biological targets due to its structural properties. These interactions are primarily based on its ability to mimic phosphate groups, enabling it to bind to enzymes and alter their activity. Studies have shown that phosphonates can inhibit key metabolic pathways by competing with natural substrates, which is crucial for understanding their potential therapeutic roles .

(2-Hydroxyethyl)phosphonic acid shares structural similarities with several other compounds within the phosphonic acid family:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxypropylphosphonic acidPropyl group instead of ethylSlightly larger hydrophobic character
Phosphonic acidLacks hydroxyethyl groupSimpler structure, broader reactivity
Hydroxymethylphosphonic acidContains hydroxymethyl groupDifferent functional group affecting reactivity

(2-Hydroxyethyl)phosphonic acid's uniqueness lies in its specific combination of a hydroxyethyl group and a phosphonic acid moiety, which imparts distinct chemical properties and reactivity profiles not found in other similar compounds .

XLogP3

-2.3

Other CAS

22987-21-9

Wikipedia

2-hydroxyethylphosphonic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15
Blodgett et al. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide Nature Chemical Biology, doi: 10.1038/NChemBio.2007.9, published online 15 July 2007 http://www.nature.com/naturechemicalbiology

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